Calcium gluconate monohydrate

概要

説明

Calcium gluconate monohydrate is a calcium salt of gluconic acid. It is commonly used as a mineral supplement and medication to treat conditions arising from calcium deficiencies, such as hypocalcemia, osteoporosis, and rickets . This compound is also utilized in various industrial applications due to its chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

Calcium gluconate monohydrate can be synthesized through several methods:

Chemical Oxidation: Glucose is oxidized using a hypochlorite solution to produce gluconic acid, which is then reacted with calcium carbonate or calcium hydroxide to form calcium gluconate.

Electrolytic Oxidation: A glucose solution containing a known value of bromide is subjected to electrolytic oxidation to produce gluconic acid, which is subsequently reacted with calcium carbonate or calcium hydroxide.

Industrial Production Methods

In industrial settings, this compound is typically produced by reacting gluconic acid-delta-lactone with calcium carbonate at temperatures between 80-90°C. The resulting solution is treated with activated carbon, filtered, and crystallized to obtain the final product .

化学反応の分析

Types of Reactions

Calcium gluconate monohydrate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form calcium gluconate.

Reduction: It can be reduced under specific conditions to yield different calcium salts.

Substitution: Calcium gluconate can undergo substitution reactions with various reagents to form different derivatives.

Common Reagents and Conditions

Oxidation: Hypochlorite solution is commonly used for the oxidation of glucose to gluconic acid.

Reduction: Specific reducing agents can be used under controlled conditions to achieve reduction reactions.

Substitution: Various reagents, such as acids and bases, can be used to facilitate substitution reactions.

Major Products

科学的研究の応用

Medical Applications

1.1 Treatment of Calcium Deficiencies

Calcium gluconate monohydrate is primarily used in medical settings to treat conditions resulting from calcium deficiencies. It is administered intravenously to manage hypocalcemia, particularly in patients with hypoparathyroidism or those undergoing rapid growth during pregnancy. A randomized trial demonstrated that a bolus dose of 29 mg/kg effectively increased serum ionized calcium levels in patients experiencing severe hypocalcemia .

1.2 Cardiac Protection

In cases of hyperkalemia (high potassium levels), calcium gluconate acts as a cardioprotective agent. It helps stabilize cardiac membranes and reduce the excitability of cardiomyocytes, thereby lowering the risk of arrhythmias . This application is critical in emergency settings where elevated potassium levels can lead to life-threatening cardiac events.

1.3 Treatment of Magnesium Toxicity

Calcium gluconate is also employed to counteract magnesium sulfate toxicity, especially in pregnant women who may receive magnesium for seizure prophylaxis . The compound helps restore normal calcium levels when excess magnesium leads to respiratory depression and hyporeflexia.

1.4 Hydrofluoric Acid Burns

Topical formulations of calcium gluconate gel are used to treat hydrofluoric acid burns. The gel reacts with hydrofluoric acid to form insoluble calcium fluoride, mitigating the toxic effects of the acid on tissues .

1.5 Other Uses

Calcium gluconate has been utilized in treating black widow spider bites to alleviate muscle spasms and cramps . Additionally, it has been suggested for use in cases of lead poisoning, although this application is less common.

Agricultural Applications

This compound serves as a nutrient supplement in agriculture, enhancing soil quality and plant growth. Its role as a chelating agent helps improve nutrient availability in soil, promoting healthier crop yields. Furthermore, it is used as a retarding agent in cement admixtures, improving workability and durability .

Food Industry Applications

In the food industry, this compound functions as an emulsifier and thickening agent. It is incorporated into various food products to improve texture and stability. Additionally, it serves as a mineral supplement for fortifying foods, ensuring adequate calcium intake among consumers .

Chemical Properties and Specifications

The following table summarizes key specifications and properties of this compound:

| Parameter | Specification |

|---|---|

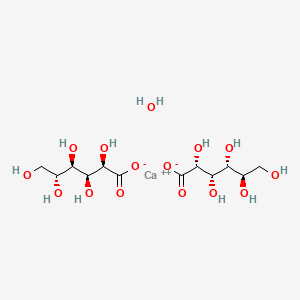

| Chemical Formula | C₁₂H₂₂CaO₁₄·H₂O |

| Appearance | White crystalline powder |

| Assay (%) | ≥ 98.5 |

| Loss on drying (%) | ≤ 2.0 |

| Heavy metals (%) | ≤ 0.002 |

| Arsenic (ppm) | ≤ 3 |

These specifications indicate the purity and safety standards required for various applications of this compound.

Case Studies

Several studies have highlighted the efficacy of this compound in clinical settings:

- Hypocalcemia Management : A study involving patients with chronic kidney disease demonstrated that intravenous administration of calcium gluconate significantly improved serum calcium levels and reduced symptoms associated with hypocalcemia .

- Cardiac Arrhythmias : In emergency departments, the use of calcium gluconate for patients presenting with hyperkalemia showed promising results in stabilizing heart rhythms and preventing arrhythmias .

- Agricultural Yield Improvement : Research indicated that crops treated with calcium gluconate exhibited enhanced growth rates compared to untreated controls, underscoring its role as an effective nutrient supplement .

作用機序

Calcium gluconate monohydrate exerts its effects by increasing the levels of ionized calcium in the blood. This helps to moderate nerve and muscle performance by regulating the action potential threshold. In cases of hydrogen fluoride exposure, calcium gluconate provides calcium ions to complex with free fluoride ions, preventing or reducing toxicity and correcting fluoride-induced hypocalcemia .

類似化合物との比較

Calcium gluconate monohydrate is often compared with other calcium salts, such as:

Calcium Lactate: Better absorbed but less commonly used in intravenous applications.

Calcium Carbonate: Higher calcium content but less soluble in water.

Calcium Citrate: Better absorbed in individuals with low stomach acid but more expensive.

This compound is unique due to its balance of solubility, bioavailability, and versatility in both medical and industrial applications .

生物活性

Calcium gluconate monohydrate is a calcium salt of gluconic acid, commonly used as a dietary supplement and medication. It plays a crucial role in various biological processes, including bone health, neuromuscular function, and cellular integrity. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound has the chemical formula and an average molecular weight of approximately 448.39 g/mol. It is soluble in water, with a solubility of about 3.3 g/100 mL at room temperature . Upon administration, calcium gluconate dissociates into ionized calcium and gluconate ions in the plasma. The ionized calcium plays a pivotal role in:

- Blood coagulation : Essential for the activation of clotting factors.

- Neuromuscular excitability : Crucial for muscle contraction and nerve impulse transmission.

- Cell membrane integrity : Maintains cellular homeostasis and signaling.

The metabolism of calcium gluconate primarily involves the gluconate component, which is a normal product of glucose metabolism. Approximately 60-85% of parenterally administered gluconate is excreted unchanged via urine .

1. Bone Health and Mineralization

Research indicates that intravenous administration of calcium gluconate significantly enhances bone mineralization. A study on rabbits demonstrated that calcium gluconate combined with Vitamin D led to increased bone density . This finding underscores its potential in treating conditions like osteoporosis and rickets.

2. Anti-inflammatory Effects

A pivotal study investigated the effects of calcium gluconate on collagen-induced arthritis in DBA mice. The results showed that calcium gluconate administration reduced inflammation markers such as IL-6 and TNF-α, which are critical in rheumatoid arthritis pathogenesis. Additionally, it decreased oxidative stress indicators like malondialdehyde (MDA) in a dose-dependent manner .

3. Cardiac Protection

Calcium gluconate is also utilized in emergency medicine to stabilize cardiac function during hyperkalemia (high potassium levels). It acts by counteracting the effects of elevated potassium on cardiac myocytes, thereby preventing arrhythmias .

Case Study: Extravasation Injuries

A clinical review documented cases of extravasation injuries caused by calcium gluconate injections in neonatal patients. The study highlighted the importance of careful administration to prevent tissue damage, emphasizing that while extravasation is rare, it can lead to significant complications if not managed properly .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Average Molecular Weight | 448.39 g/mol |

| Solubility | 3.3 g/100 mL |

| Melting Point | 195°C |

| Bioavailability | 1 |

Toxicity and Safety Profile

Calcium gluconate is generally considered safe when administered appropriately; however, potential side effects include bradycardia, hypotension, and cardiac dysrhythmias if administered too rapidly or in excessive doses . Toxicity studies indicate that high doses can lead to hypercalcemia-related complications such as soft tissue mineralization and nephropathy .

特性

IUPAC Name |

calcium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H12O7.Ca.H2O/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;/h2*2-5,7-11H,1H2,(H,12,13);;1H2/q;;+2;/p-2/t2*2-,3-,4+,5-;;/m11../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLNFVCRGJZBQGX-XRDLMGPZSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24CaO15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2047226 | |

| Record name | Calcium D-gluconate hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66905-23-5 | |

| Record name | Calcium gluconate monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066905235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium D-gluconate hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CALCIUM GLUCONATE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CZN0MI5R31 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes calcium gluconate monohydrate prone to solution-mediated phase transformation (SMPT), and how can this be controlled?

A1: this compound is a metastable form of the compound. In aqueous solutions, it tends to transform into the more thermodynamically stable Form I, especially at temperatures above 292 K. [] This SMPT can be controlled by manipulating several factors. Lowering the temperature and agitation rate during crystallization, reducing the amount of solid loading, and using larger particle sizes of the starting material have been shown to delay the transformation, allowing for the isolation of the desired monohydrate form. []

Q2: How does mechanical activation impact the structure of this compound?

A2: Mechanical treatment, such as grinding or milling, can induce significant structural changes in this compound crystals. This can lead to the formation of unique nanostructures like two-dimensional planes and nanotubes. [] This phenomenon is attributed to deformation-induced polymorphous conversions and transformations within the material. [, ]

Q3: What insights have researchers gained about the mechanism of deformation-induced transformations in this compound?

A3: Research suggests that spatial molecular isomerization might play a crucial role in these transformations. [] The mechanical stress applied during activation could trigger changes in the spatial arrangement of molecules within the crystal lattice, leading to the observed polymorphous transformations and even amorphization. The simultaneous presence of both the initial and transformed molecular structures further supports this hypothesis. []

Q4: How can this compound be synthesized electrochemically?

A4: An environmentally friendly electrochemical method utilizes an aqueous glucose solution in the presence of potassium bromide (KBr) and calcium carbonate (CaCO3). [] Electrolysis of this solution produces gluconic acid, which subsequently reacts with calcium carbonate to yield calcium gluconate. This method has been refined to eliminate the need for bromide additives and allows for ethanol recycling, making the process more sustainable. []

Q5: What applications does this compound have in material science?

A5: this compound demonstrates potential as a precursor for the development of intumescent materials. [] Intumescent materials expand and char when exposed to heat, acting as effective fire retardants. Studies on the thermal decomposition of this compound provide valuable information for optimizing its incorporation into such materials. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。